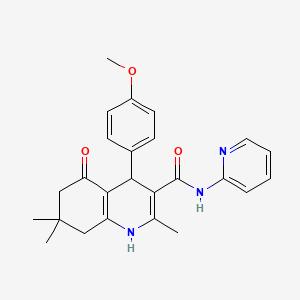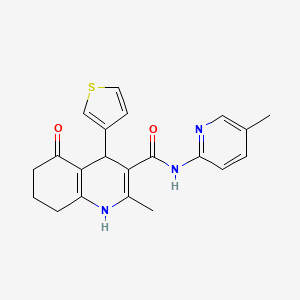
2-Methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
合成路线和反应条件
2-甲基-N-(5-甲基-2-吡啶基)-5-氧代-4-(3-噻吩基)-1,4,5,6,7,8-六氢-3-喹啉甲酰胺的合成通常涉及多步有机反应。该过程可能从喹啉核心结构的制备开始,然后引入吡啶基和噻吩基。这些反应中常用的试剂和催化剂包括钯催化剂、有机锂试剂和各种保护基团,以确保选择性反应。
工业生产方法
此类复杂化合物的工业生产方法通常涉及优化合成路线,以最大限度地提高产量和纯度。这可能包括使用连续流动反应器、对反应条件进行高通量筛选,以及使用色谱法和结晶等先进的纯化技术。
化学反应分析
反应类型
2-甲基-N-(5-甲基-2-吡啶基)-5-氧代-4-(3-噻吩基)-1,4,5,6,7,8-六氢-3-喹啉甲酰胺可以进行各种化学反应,包括:
氧化: 在分子中引入氧原子,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 去除氧原子或添加氢原子,通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 氢化铝锂,硼氢化钠。
取代试剂: 卤素,有机金属试剂。
主要生成物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生喹啉N-氧化物,而还原可能会产生二氢喹啉。
科学研究应用
化学: 用作合成更复杂分子的一种构件。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌活性。
医学: 研究其作为各种疾病的潜在候选药物。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
2-甲基-N-(5-甲基-2-吡啶基)-5-氧代-4-(3-噻吩基)-1,4,5,6,7,8-六氢-3-喹啉甲酰胺的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他在生物过程中起作用的蛋白质。该化合物可能通过与这些靶标结合并调节其活性来发挥作用,从而导致细胞功能发生变化。
相似化合物的比较
类似化合物
喹啉衍生物: 具有类似喹啉核心但具有不同取代基的化合物。
吡啶基衍生物: 具有连接到不同核心的吡啶基的化合物。
噻吩基衍生物: 具有连接到不同核心的噻吩基的化合物。
独特性
2-甲基-N-(5-甲基-2-吡啶基)-5-氧代-4-(3-噻吩基)-1,4,5,6,7,8-六氢-3-喹啉甲酰胺的独特性在于其官能团的特定组合,与其他类似化合物相比,这可能赋予其独特的生物活性或化学反应性。
属性
分子式 |
C21H21N3O2S |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2S/c1-12-6-7-17(22-10-12)24-21(26)18-13(2)23-15-4-3-5-16(25)20(15)19(18)14-8-9-27-11-14/h6-11,19,23H,3-5H2,1-2H3,(H,22,24,26) |
InChI 键 |
XIJSNBGYZHMFJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CSC=C4)C(=O)CCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


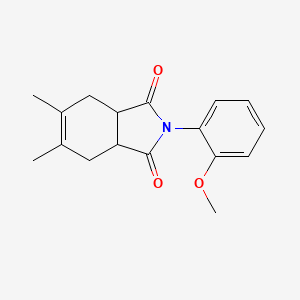
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11644351.png)
![4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11644356.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
![2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644374.png)
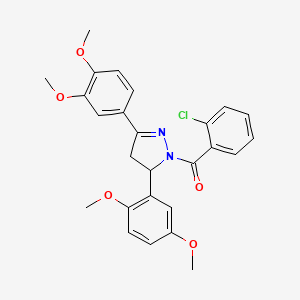
![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)
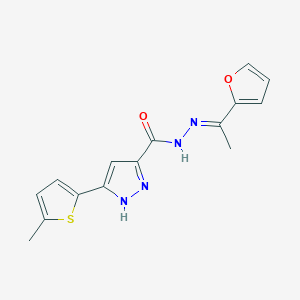
![4-{5-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11644409.png)
![Dimethyl 1-(4-methoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11644417.png)
![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-](/img/structure/B11644418.png)
![3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644422.png)
